molecular formula C16H16O5 B3047919 Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester CAS No. 148965-89-3

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester

Cat. No.: B3047919
CAS No.: 148965-89-3
M. Wt: 288.29 g/mol
InChI Key: IANXOBHKQWFRAH-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester is a benzoic acid derivative with a methoxy-substituted phenyl group at the 4-position and a hydroxyl group at the 2-position. Its methyl ester functionality enhances lipophilicity, making it relevant in pharmaceutical and materials science applications. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest that its synthesis likely involves esterification of substituted benzoic acids with methanol or other alcohols under acidic or coupling conditions (DCC/DMAP) .

Properties

IUPAC Name

methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-12-5-3-11(4-6-12)10-21-13-7-8-14(15(17)9-13)16(18)20-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANXOBHKQWFRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441538
Record name Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148965-89-3
Record name Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound (C₁₆H₁₆O₅, MW 288.29 g/mol) features three critical functional groups:

  • A methyl ester at the carboxylic acid position.
  • A 2-hydroxy group on the aromatic ring.
  • A 4-[(4-methoxyphenyl)methoxy] ether substituent at the para position relative to the hydroxy group.

Key synthetic challenges include:

  • Avoiding premature deprotection of the hydroxy group during etherification.
  • Ensuring regioselective introduction of the bulky 4-methoxybenzyloxy moiety.
  • Optimizing esterification without side reactions such as transesterification.

Core Synthetic Strategies

Stepwise Esterification and Etherification

This approach prioritizes early esterification followed by sequential functionalization.

Methyl Ester Formation

Protocol (Adapted from):

  • Substrate: 2-Hydroxy-4-[(4-methoxyphenyl)methoxy]benzoic acid.
  • Reagents: Methanol (excess), concentrated sulfuric acid (catalytic).
  • Conditions: Reflux at 85°C for 6 hours.
  • Workup: Concentration under reduced pressure, dissolution in ethyl acetate, washing with NaHCO₃ and brine, drying (Na₂SO₄), and solvent evaporation.
    Yield: >95% (analogous to, Example 1).

Mechanistic Insight:
The acid-catalyzed esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water. Sulfuric acid enhances electrophilicity of the carbonyl carbon.

Etherification of the 4-Position

Protocol (Adapted from):

  • Substrate: Methyl 2-hydroxy-4-hydroxybenzoate.
  • Reagents: 4-Methoxybenzyl chloride, K₂CO₃ (base), acetone (solvent).
  • Conditions: Reflux at 60°C for 10 hours.
  • Workup: Filtration, solvent evaporation, and recrystallization from hexane.
    Yield: ~70% (based on, Section 2.3).

Critical Note:
The 2-hydroxy group must be protected (e.g., as a benzyl ether) prior to etherification to prevent competing reactions. Deprotection post-etherification is achieved via hydrogenolysis.

One-Pot Tandem Synthesis

For industrial-scale production, tandem reactions reduce purification steps.

Simultaneous Esterification and Etherification

Protocol (Inspired by):

  • Substrate: 2,4-Dihydroxybenzoic acid.
  • Reagents:
    • Methylation: Dimethyl sulfate, NaOH.
    • Etherification: 4-Methoxybenzyl bromide, K₂CO₃.
  • Conditions:
    • Methylation at 25°C for 2 hours.
    • Etherification at 80°C for 8 hours.
  • Workup: Acidification (HCl), extraction with dichloromethane, column chromatography (SiO₂, hexane/EtOAc 4:1).
    Yield: 65–72% (estimated from, Table 1).

Advantages:

  • Avoids intermediate isolation.
  • Minimizes exposure of sensitive groups.

Advanced Methodologies for Regioselective Functionalization

Ortho-Directing Effects in Electrophilic Substitution

The 2-hydroxy group acts as an ortho/para director, necessitating protection to ensure para-selective etherification.

Protection of 2-Hydroxy Group

Protocol (From):

  • Substrate: 2,4-Dihydroxybenzoic acid.
  • Protection: Benzyl bromide (2.25 eq), K₂CO₃, acetone.
  • Conditions: Reflux for 10 hours.
  • Yield: 69% (4-(benzyloxy)-3,5-dimethoxybenzoic acid analog).

Deprotection:
Hydrogenation over Pd/C (10 wt%) in methanol under H₂ atmosphere.

Demethylation Strategies

Final deprotection of methoxy groups (if required) employs AlCl₃ in toluene at 80°C.

Analytical Validation and Quality Control

Purity Assessment

HPLC Conditions (From):

  • Column: C18, 250 × 4.6 mm, 5 μm.
  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (35:65).
  • Retention Time: 7.05 min (target compound), 8.54 min (impurity).

Key Impurities:

  • Unreacted 2-hydroxybenzoic acid derivatives (<0.5%).
  • Transesterification byproducts (<1%).

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Esterification: Methanol with H₂SO₄ outperforms BF₃·Et₂O in cost and safety.
  • Etherification: DMF enhances reaction rate but complicates purification; acetone is preferred.

Green Chemistry Considerations

  • Solvent Recovery: >90% methanol recycled via distillation.
  • Waste Reduction: Pd/C catalyst reused up to 5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

(a) Benzoic Acid, 4-(4-Pentenyloxy)-, 2-Methoxy-1,4-phenylene Ester (Compound 6, )
  • Structure : Contains a 4-pentenyloxy chain and a central 2-methoxy-substituted phenylene group.
  • Key Differences : The target compound replaces the pentenyloxy chain with a [(4-methoxyphenyl)methoxy] group and has a hydroxyl instead of a methoxy group at the 2-position.
(b) Methyl 2-[(E)-(4-Methoxybenzylidene)amino]benzoate ()
  • Structure : Features a Schiff base linkage (imine) between the 4-methoxybenzylidene group and the benzoate.
  • Key Differences : The target compound lacks the imine group but includes a hydroxyl and a benzyloxy substituent.
  • Impact :
    • The imine in enables conjugation, altering UV-Vis absorption, whereas the target compound’s hydroxyl group may enhance antioxidant activity .
(c) Benzoic Acid, 4-(Acetylamino)-2-Hydroxy-, Methyl Ester ()
  • Structure: Contains an acetylamino group at the 4-position and a hydroxyl group at the 2-position.
  • Key Differences: The target compound replaces the acetylamino group with a [(4-methoxyphenyl)methoxy] group.
  • Impact :
    • The [(4-methoxyphenyl)methoxy] group increases molecular weight (MW ~330–350 g/mol estimated) compared to (MW 223.2 g/mol), affecting pharmacokinetics .

Key Observations :

  • Steric Hindrance : The [(4-methoxyphenyl)methoxy] group in the target compound may necessitate longer reaction times or elevated temperatures compared to simpler analogs.

Biological Activity

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester (commonly referred to as compound CID 10541338) is a synthetic derivative of benzoic acid with notable biological activities. This article summarizes the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H16O5
  • Molecular Weight : 288.29 g/mol
  • CAS Registry Number : 10541338

The compound features a hydroxyl group and methoxy groups that contribute to its biological activity. Its structure allows for interactions with various biological targets.

Anticancer Activity

Research has demonstrated that benzoic acid derivatives exhibit significant anticancer properties. A study conducted on various cell lines revealed that this compound inhibits the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of MCF-7 Breast Cancer Cells

In a study evaluating the effects of different benzoic acid derivatives on MCF-7 breast cancer cells, it was found that:

Concentration (μg/mL)% Inhibition
31.2533.29
12528.35
25097.62

At higher concentrations, the compound exhibited a dose-dependent increase in cytotoxicity against MCF-7 cells, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives have also been well-documented. The compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that the compound could be utilized in developing new antimicrobial agents .

Antioxidant Activity

Antioxidant activity is another key feature of benzoic acid derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Antioxidant Activity Assessment

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays:

Assay TypeIC50 (μg/mL)
DPPH45.0
ABTS30.5

Lower IC50 values indicate higher antioxidant activity, suggesting that this compound can effectively neutralize free radicals .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves esterification and etherification steps. For example, coupling 2-hydroxy-4-methoxybenzoic acid with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group, followed by methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄). Yield optimization requires precise stoichiometric ratios (1:1.2 for benzylation) and controlled reaction temperatures (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–8.0 ppm for substituted benzene rings) and methoxy/ester groups (δ 3.7–4.0 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (272.296 g/mol) using high-resolution MS (HRMS) or ESI-MS .
  • FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) groups. Cross-reference with NIST spectral databases for validation .

Advanced: How can solubility and bioavailability be improved for pharmacological studies?

Methodological Approach:

  • LogP Optimization : The reported LogP of 3.06 suggests moderate hydrophobicity. Introduce hydrophilic groups (e.g., hydroxyls) via derivatization or use co-solvents (DMSO/PEG 400) in formulation.
  • Salt Formation : React with sodium or potassium hydroxide to form water-soluble salts.
  • Nanoparticle Encapsulation : Use liposomes or polymeric nanoparticles to enhance dissolution rates .

Advanced: How does pH influence the compound’s stability in aqueous solutions?

Answer:
The ester bond is susceptible to hydrolysis under extreme pH.

  • Acidic Conditions (pH < 3) : Protonation of the ester carbonyl accelerates hydrolysis to 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoic acid.
  • Basic Conditions (pH > 10) : Base-catalyzed hydrolysis yields the carboxylate salt. Stability studies via HPLC at 25°C over 24 hours (pH 1–13) can quantify degradation kinetics .

Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., melting point)?

Methodology:

  • Differential Scanning Calorimetry (DSC) : Measure melting points under inert gas (N₂) to avoid oxidation.
  • Cross-Validation : Compare data with NIST’s thermodynamic databases and replicate experiments using standardized protocols. Discrepancies may arise from polymorphic forms or impurities .

Basic: What are the key chromatographic parameters for purity analysis?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, v/v) at 1.0 mL/min. Retention time ~8.2 minutes.
  • TLC : Silica gel GF254; eluent hexane:ethyl acetate (3:1). Rf ≈ 0.45 under UV visualization .

Advanced: How to design derivatives for enhanced biological activity?

Strategy:

  • Structure-Activity Relationship (SAR) : Modify the methoxy or benzyloxy groups. For example, replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to alter receptor binding.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase) using the compound’s 3D structure (InChIKey: PUXJRQHDLYGOCY-UHFFFAOYSA-N) .

Advanced: What in vitro assays assess interactions with biological membranes?

Approach:

  • Lipophilicity Studies : Use immobilized artificial membrane (IAM) chromatography to predict passive diffusion.
  • PAMPA Assay : Measure permeability across artificial lipid membranes. The compound’s PSA (44.76 Ų) suggests moderate blood-brain barrier penetration.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester

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